![molecular formula C22H17FN6O2S B2683621 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 946283-22-3](/img/structure/B2683621.png)
3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C22H17FN6O2S and its molecular weight is 448.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation-related diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl substituent and a benzo[d]thiazole moiety. This unique combination is hypothesized to enhance its biological activity through multiple mechanisms.
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3 | MDA-MB231 | 27.66 | Inhibition of CDK2/TRKA |
6s | RFX 393 | 11.70 | Induction of apoptosis and cell cycle arrest |
6t | RFX 393 | 19.92 | Induction of apoptosis and cell cycle arrest |
These findings suggest that the compound may inhibit critical pathways involved in cancer cell proliferation and survival, potentially leading to enhanced therapeutic efficacy in cancer treatment .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro assays using RAW264.7 macrophage cells demonstrated that certain derivatives significantly reduced pro-inflammatory cytokine production. The presence of the fluorophenyl group is believed to enhance the lipophilicity and metabolic stability of the compound, contributing to its anti-inflammatory effects .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cell cycle regulation and apoptosis, such as CDK2 and TRKA.
- Cytotoxicity : It exhibits cytotoxic effects on cancer cells by inducing apoptosis and affecting cell cycle progression.
- Inflammatory Pathway Modulation : The compound modulates inflammatory pathways, reducing the production of inflammatory mediators.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives, This compound was tested against multiple cancer cell lines including MDA-MB231 and RFX 393. Results indicated significant growth inhibition with IC50 values ranging from 11.70 µM to 27.66 µM, suggesting its potential as an effective anticancer agent .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory activity, the compound was tested for its ability to inhibit TNF-alpha production in RAW264.7 cells. Results showed a dose-dependent decrease in TNF-alpha levels, highlighting its potential utility in treating inflammatory diseases .
Eigenschaften
IUPAC Name |
3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O2S/c1-13-3-2-4-17-19(13)27-22(32-17)26-18(30)9-10-28-12-24-20-16(21(28)31)11-25-29(20)15-7-5-14(23)6-8-15/h2-8,11-12H,9-10H2,1H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXLKQQOMRVXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.